molecular formula C4H2BrClO2S2 B1273042 5-Bromothiophene-2-sulfonyl chloride CAS No. 55854-46-1

5-Bromothiophene-2-sulfonyl chloride

Cat. No. B1273042
CAS RN: 55854-46-1
M. Wt: 261.5 g/mol
InChI Key: WGYBIEOLAFYDEC-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various thiophene derivatives. It is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a thiophene ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of sulfonyl chlorides, including 5-bromothiophene-2-sulfonyl chloride, can be achieved from the corresponding sulfonate salts. A method described in the literature provides good yields of the acid halides under very mild conditions, which is advantageous for preserving both acid and base sensitive functionalities . This approach is likely applicable to the synthesis of 5-bromothiophene-2-sulfonyl chloride, although the specific details for this compound are not provided.

Molecular Structure Analysis

The molecular structure of 5-bromothiophene-2-sulfonyl chloride derivatives can be elucidated using physicochemical methods such as GC-MS and various NMR spectroscopy techniques, including 1H, 13C, 1H-13C HSQC, 1H-13C HMBC, and NOESY . These techniques allow for the determination of the structure and composition of the thiophene derivatives, which is crucial for understanding their chemical behavior and potential applications.

Chemical Reactions Analysis

5-Bromothiophene-2-sulfonyl chloride can undergo further chemical transformations to yield a variety of thiophene derivatives. For instance, when treated with aqueous ammonia, it can be converted into stable thiophenesulfonamides . Additionally, it can participate in Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions to produce thiophene sulfonamide derivatives with various aryl groups . These reactions demonstrate the versatility of 5-bromothiophene-2-sulfonyl chloride as a building block for synthesizing a wide range of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromothiophene-2-sulfonyl chloride derivatives are influenced by the substitution pattern and the electronic effects of different functional groups. These properties are important for the compound's reactivity and its potential biological activities. For example, derivatives of 5-bromothiophene-2-sulfonyl chloride have been evaluated for urease inhibition, hemolytic, and antibacterial activities. The presence of different substituents such as Cl, CH3, OCH3, and F on the aromatic ring can significantly affect these biological activities . The compound 5-Phenylthiophene-2-sulfonamide, a derivative of 5-bromothiophene-2-sulfonyl chloride, showed notable urease inhibition activity, which highlights the potential pharmaceutical applications of these compounds .

Scientific Research Applications

Application in Chemical Synthesis

5-Bromothiophene-2-sulfonyl chloride plays a significant role in chemical synthesis. It is utilized in sulfochlorination reactions, particularly with 2,5-dichlorothiophene and 2,5-dibromothiophene, to form stable thiophenesulfonamides. These sulfonamides are valuable intermediates in synthesizing various chemical compounds. The structures and compositions of these products are extensively studied using methods like GC-MS and NMR spectroscopy (Rozentsveig et al., 2007).

Role in Electrosynthesis

In electrosynthesis, 5-Bromothiophene-2-sulfonyl chloride demonstrates utility in nickel-catalyzed electrochemical coupling reactions. It is effectively coupled with various alkyl and alkenyl halides, highlighting its versatility in synthetic organic chemistry (Durandetti et al., 1997).

Antibacterial and Antiviral Applications

There is evidence of its use in synthesizing compounds with antibacterial and antiviral activities. For instance, derivatives of 5-Bromothiophene-2-sulfonyl chloride have been synthesized and demonstrated potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity (Noreen et al., 2017). Similarly, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown antiviral activity (Chen et al., 2010).

Pharmaceutical Research

Its derivatives are explored in pharmaceutical research for potential therapeutic applications. For example, compounds synthesized from 5-Bromothiophene-2-sulfonyl chloride have been evaluated as drug candidates for Alzheimer’s disease due to their enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).

Polymer Science

In the field of polymer science, 5-Bromothiophene-2-sulfonyl chloride is significant in the synthesis of high molecular weight polydodecylthiophene. It demonstrates strong effects in the controlled polymerization process, particularly in the presence of LiCl (Lamps et al., 2011).

Safety And Hazards

5-Bromothiophene-2-sulfonyl chloride is classified as a skin corrosive and eye irritant . It can cause severe skin burns and eye damage . In case of inhalation, it’s advised to remove the victim to fresh air and give artificial respiration if needed . If it comes into contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

5-bromothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYBIEOLAFYDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370040
Record name 5-Bromothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-2-sulfonyl chloride

CAS RN

55854-46-1
Record name 5-Bromo-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55854-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chlorosulfonic acid was added dropwise over 20 min. to a cold solution (-78° C.) of 2-bromothiophene (16.3 g, 100 mmol) in methylene chloride (50 ml). After addition of chlorosulfonic acid complete, the cold bath was removed. The reaction mixture was allowed to attain room temperature slowly (2 h), was added dropwise onto the crushed ice (1000 g) and was extracted with methylene chloride (4×100 ml). The combined organic layers was dried over MgSO4, filtered and the solvent was removed under reduced pressure to give a crude product. This was purified by column chromatography using hexane as eluent to give 5-bromothiophene-2-sulfonyl chloride (22 g, 75% yield).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
G Suleiman, A Mohammed, Y Saleh - Int J Adv Eng Manag, 2021 - ijaem.net
… To a dissolved Amine(1.2 mmol) in 1 mL of anhydrous pyridine was added dropwise 5bromothiophene-2-sulfonyl chloride(1 mmol) dissolved in 1 mL of anhydrous pyridine under …
Number of citations: 1 ijaem.net
JP Liu, YB Zheng - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… 5-Bromothiophene-2-sulfonyl chloride is an important starting material used in synthesis of … , the hydrolysate of 5-bromothiophene-2-sulfonyl chloride was obtained unexpectedly. Here …
Number of citations: 4 scripts.iucr.org
XW Yan, ML Hu, J Xiong - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title molecule, C11H8BrO4S2, all bond lengths and angles are within normal ranges. Strong intermolecular O—H⋯O interactions link the molecules into centrosymmetric dimers. …
Number of citations: 7 scripts.iucr.org
YM Shaker, MA Omar, N Grover… - Journal of Porphyrins and …, 2022 - World Scientific
… 5-Bromothiophene-2-sulfonyl chloride 8 was chosen to … 2 with one equivalent of 5-bromothiophene-2sulfonyl chloride 8 using … of the 5-bromothiophene-2-sulfonyl chloride reaction was …
Number of citations: 0 www.worldscientific.com
S Förtsch, A Vogt, P Bäuerle - Journal of Physical Organic …, 2017 - Wiley Online Library
… First of all, thionyl chloride was introduced in the free α-position to afford 5-bromothiophene-2-sulfonyl chloride 7.29 According to Carpanelli and Leandri, this directing group was …
Number of citations: 27 onlinelibrary.wiley.com
Z Brzozowski, F Sączewski, J Sławiński… - Bioorganic & medicinal …, 2007 - Elsevier
… Starting from aminobenzodithiazine 3 (2.99 g) and 5-bromothiophene-2-sulfonyl chloride (2.35 g) the title compound 25 was obtained (2.4 g, 50%): mp 217–218 C; IR (KBr) 1585 (C …
Number of citations: 29 www.sciencedirect.com
D Saftić, R Vianello, B Žinić - European Journal of Organic …, 2015 - Wiley Online Library
… The colourless solution was then cooled to 0 C and the 5-bromothiophene-2-sulfonyl chloride (157.4 mg, 0.677 mmol, 97 %) was added. The reaction mixture was stirred for an …
K Yuan, JF Soulé, V Dorcet, H Doucet - ACS Catalysis, 2016 - ACS Publications
… It is worth mentioning that even 5-bromothiophene-2-sulfonyl chloride afforded the desired … Even 5-bromothiophene-2-sulfonyl chloride reacts with 54 to afford 57 in 85% yield, without …
Number of citations: 30 pubs.acs.org
E Nuti, F Casalini, S Santamaria, P Gabelloni… - European journal of …, 2011 - Elsevier
… 5-bromothiophene-2-sulfonyl chloride 8 was converted into sulfonamide 9 by reaction with glycine tert-butyl ester hydrochloride in water and dioxane in the presence of triethylamine. …
Number of citations: 41 www.sciencedirect.com
B Saoudi, A Debache, JF Soulé, H Doucet - RSC advances, 2015 - pubs.rsc.org
We report herein on the palladium-catalyzed direct heteroarylation of heteroarenes (eg, pyrroles, furans, and thiophenes) in which heteroarylsulfonyl chlorides are used as coupling …
Number of citations: 12 pubs.rsc.org

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